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molecular formula C9H17ClF2N2 B8802216 4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride

4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride

Cat. No. B8802216
M. Wt: 226.69 g/mol
InChI Key: ZOGNMBAYUVEPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704996B2

Procedure details

4-(3,3-difluoro-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (1.77 mmol) is treated with 4N HCl in 1,4-dioxane (6 mL) and stirred at room temperature for 1 h. The reaction mixture is concentrated in vacuo and the resulting residue is used for the next step without further purification.
Quantity
1.77 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:18][CH2:17][C:16]([F:20])([F:19])[CH2:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:21]>O1CCOCC1>[ClH:21].[F:20][C:16]1([F:19])[CH2:17][CH2:18][N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.77 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CC(CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue is used for the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.FC1(CN(CC1)C1CCNCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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